molecular formula C17H15NO5 B12921843 [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate CAS No. 841282-16-4

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

Cat. No.: B12921843
CAS No.: 841282-16-4
M. Wt: 313.30 g/mol
InChI Key: GMRXCWILDFTACY-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of furan-2-ylmethylamine with 2-oxoethyl 2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl 2-oxo-2H-chromene-3-carboxylate
  • N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide

Uniqueness

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

841282-16-4

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C17H15NO5/c19-16(18-9-14-5-3-7-21-14)11-23-17(20)13-8-12-4-1-2-6-15(12)22-10-13/h1-8H,9-11H2,(H,18,19)

InChI Key

GMRXCWILDFTACY-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CO3

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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